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Compound Focus: ETP-46321

Cat. No.: S548373

Compound Identification and Basic Properties

ETP-46321 was identified through the optimization of imidazo[1,2-a]pyrazine derivatives. Its key molecular

and in vitro pharmacological characteristics are summarized below [1] [2].

Property

Value / Description

Molecular Formula
CAS Number

Primary Targets (K;?P)
Selectivity

Mutant PI3Ka

Selectivity Profile

C20H27N9OsS [1]
1252594-99-2 [1]
PI3Ka: 2.3 nM; PI3Kd: 14.2 nM [1]

>70-fold selective over PI3K[( (170 nM) and PI3Ky (179 nM) [1]

Potent against common mutants (E542K, E545K, H1047R) [1]

Highly selective versus mTOR and a panel of 288 other kinases [1] [2]

Biological Characterization and Protocols

The initial characterization of ETP-46321 involved a series of experiments to confirm its potency,

selectivity, and cellular activity.
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In Vitro Kinase Inhibition Assays

The protocol for profiling ETP-46321 against PI3K isoforms and mutants used a commercial ADP Hunter
Plus assay [2].

e Enzyme: PI3K (p110a/p85a) was purchased from Carna Biosciences [2].

e Buffer: 50 mM HEPES (pH 7.5), 3 mM MgClz, 100 mM NaCl, 1 mM EGTA, 0.04% CHAPS, 2 mM
TCEP, and 0.01 mg/ml BGG [2].

¢ Reaction: 10 nM PI3Ka and 50 pM ATP [2].

o Data Analysis: Data were fitted to a sigmoid dose-response curve using GraphPad Prism [2].

Cellular Target Engagement

In human U20S cells, ETP-46321 inhibited PI3K signaling by reducing phosphorylation of Akt, a key

downstream effector [1].

e Cell Line: Human U20S osteosarcoma cells [1].
e Methodology:
o Serum-starve cells (0.1% FBS) for 16 hours [2].
o Stimulate with serum (10% FBS) and add compound simultaneously [2].
o Lyse cells and resolve proteins by SDS-PAGE [2].
o Perform Western blotting with specific antibodies [2].
¢ Key Antibodies: Anti-phospho-Ser473-Akt (Cell Signaling Technology) and anti-a-tubulin (Sigma) for
loading control [2].
¢ Detection: Odyssey infrared imaging system (Li-Cor Biosciences) [2].
¢ Result: ICso for inhibition of AKT Ser473 phosphorylation was 8.3 nM [1].

The following diagram illustrates the experimental workflow for cellular target engagement:
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Cellular target engagement workflow.

In Vivo Pharmacokinetics and Efficacy

ETP-46321 showed a favorable profile in animal models [1] [2].

e Species: BALB/C mice [1].
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e PK Parameters: Low in vivo clearance (0.6 L/h/kg) and high oral bioavailability (90%) [1].

o Efficacy Model: K-RasG12V driven lung tumor model [1] [2].

e Dosing: 50 mg/kg, administered orally (p.o.), daily for three weeks [1].

¢ Result: Significant 51% tumor growth inhibition and reduced tumor metabolic activity measured by
PET [2].

The PI3K Signaling Pathway and ETP-46321
Mechanism

The PI3K/Akt/mTOR pathway regulates cell processes and is frequently deregulated in cancers [3]. ETP-

46321 acts as an ATP-competitive inhibitor within the kinase domain of p110a and p1106 [1]. The diagram

below outlines the core pathway and site of ETP-46321 action.
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PI3K/Akt pathway and ETP-46321 inhibition.

Research Context and Subsequent Development
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The discovery of ETP-46321 contributed to the field of dual-targeting anticancer agents. Its pharmacophore
was later used in the rational design of chimeric small molecules like 18DS, which combines PI3K
inhibition with BET bromodomain inhibition for synergistic anticancer activity, particularly against cMY C-

dysregulated lymphomas [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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